

Certificate of analysis interpretation for D-erythro-Ritalinic acid-d10

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Compound of Interest

Compound Name: *D-erythro-Ritalinic acid-d10*

Cat. No.: *B13443231*

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Technical Support Center: D-erythro-Ritalinic acid-d10

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **D-erythro-Ritalinic acid-d10** as an internal standard in analytical assays.

Product Information and Typical Certificate of Analysis Data

D-erythro-Ritalinic acid-d10 is the deuterated form of D-erythro-Ritalinic acid, a metabolite of Methylphenidate.[1][2][3] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accuracy and precision.[4]

Quantitative Data Summary

The following tables represent typical data found on a Certificate of Analysis for **D-erythro-Ritalinic acid-d10**.

Identifier	Value
Chemical Name	(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid[1][5]
CAS Number	1330166-48-7[2]
Molecular Formula	C ₁₃ H ₇ D ₁₀ NO ₂ [2]
Molecular Weight	229.34 g/mol [2]

Analytical Data	Specification	Typical Value
Chemical Purity (HPLC)	≥98%	99.5%
Isotopic Purity (MS)	≥98%	99.2%
Isotopic Enrichment	≥98 atom % D	99.6 atom % D

Physical Properties	Description
Appearance	A solid at room temperature.[1]
Solubility	Soluble in DMSO.[1]
Storage	Store at -20°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Preparation of D-erythro-Ritalinic acid-d10 Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the internal standard for use in LC-MS/MS analysis.

Materials:

- **D-erythro-Ritalinic acid-d10** solid

- Methanol (LC-MS grade)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Calibrated pipettes

Procedure:

- Stock Solution (e.g., 1 mg/mL):
 1. Accurately weigh a suitable amount (e.g., 1 mg) of **D-erythro-Ritalinic acid-d10** solid.
 2. Quantitatively transfer the solid to a volumetric flask (e.g., 1 mL).
 3. Dissolve the solid in a small amount of methanol and vortex to ensure complete dissolution.
 4. Bring the solution to the final volume with methanol.
 5. Store the stock solution at -20°C in an amber vial.
- Working Solution (e.g., 10 µg/mL):
 1. Perform a serial dilution of the stock solution.
 2. For a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 3. Bring the solution to the final volume with the appropriate solvent (e.g., mobile phase or reconstitution solvent).
 4. This working solution is now ready to be spiked into samples and calibration standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of **D-erythro-Ritalinic acid-d10**?

A1: **D-erythro-Ritalinic acid-d10** is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of D-erythro-Ritalinic acid and its parent drug, Methylphenidate, in biological matrices by LC-MS/MS.[\[2\]](#)[\[3\]](#)

Q2: Why is a deuterated internal standard like **D-erythro-Ritalinic acid-d10** preferred in mass spectrometry?

A2: Deuterated standards are considered the gold standard because their physicochemical properties are very similar to the unlabeled analyte. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process, such as matrix effects and ion suppression.[\[4\]](#)

Q3: What are the recommended storage conditions for **D-erythro-Ritalinic acid-d10**?

A3: For long-term stability, it is recommended to store the solid powder at -20°C.[\[1\]](#) Solutions should also be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and degradation.[\[1\]](#)

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting Peaks

- Question: I am observing tailing, fronting, or splitting of the **D-erythro-Ritalinic acid-d10** peak in my chromatogram. What could be the cause?
- Answer: Poor peak shape can result from several factors including column contamination, a void in the column, or an injection solvent that is stronger than the mobile phase.[\[6\]](#)
 - Troubleshooting Steps:
 - Column Health: Check for column contamination by back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[\[6\]](#)
 - Mobile Phase Compatibility: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[\[6\]](#)

- System Flush: Perform a system flush with a strong solvent like isopropanol (with the column removed) to clean the LC system of potential contaminants.[\[6\]](#)

Issue 2: Inaccurate or Inconsistent Quantitative Results

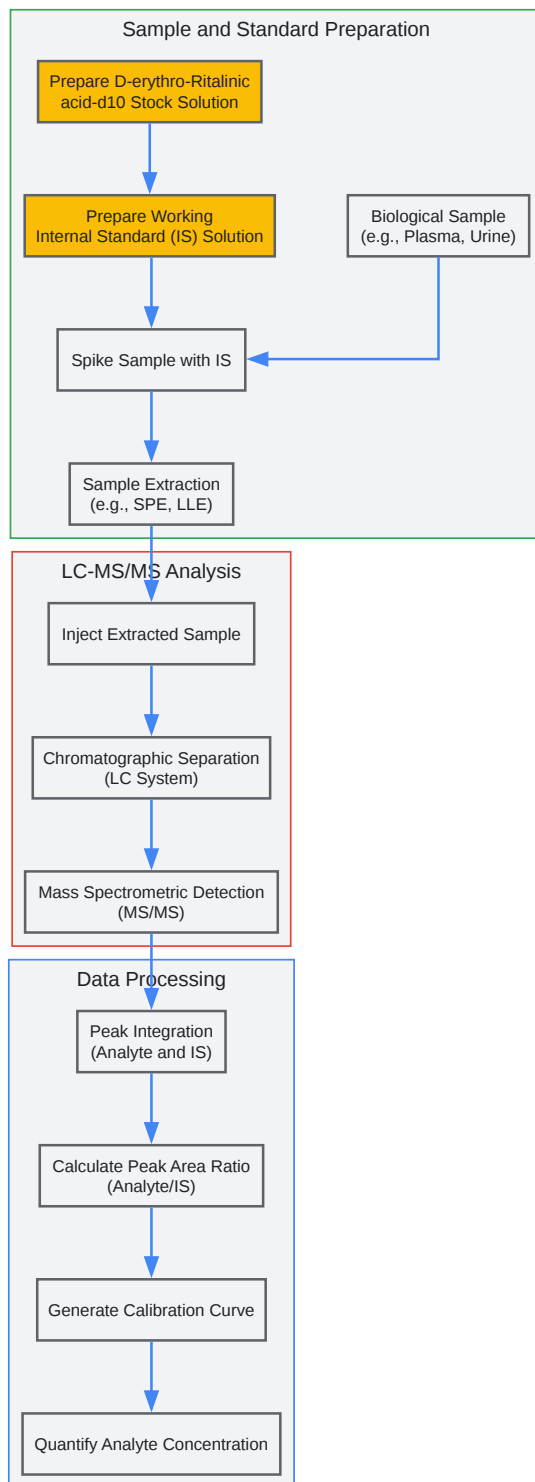
- Question: My quantitative results for the analyte are inconsistent even when using **D-erythro-Ritalinic acid-d10** as an internal standard. What are the potential issues?
- Answer: Inconsistent results can arise from a lack of co-elution between the analyte and the internal standard, differential matrix effects, or issues with the purity of the standard.
 - Troubleshooting Steps:
 - Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute. If they are separated, this can lead to differential matrix effects where one compound experiences different ion suppression or enhancement than the other.
 - Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition or gradient to achieve co-elution.
 - Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard to ensure the internal standard is adequately compensating for matrix effects.

Issue 3: Low Signal Intensity of the Internal Standard

- Question: The signal intensity for **D-erythro-Ritalinic acid-d10** is much lower than expected. What should I check?
- Answer: Low signal intensity can be due to degradation of the standard, incorrect concentration, or inefficient ionization.
 - Troubleshooting Steps:

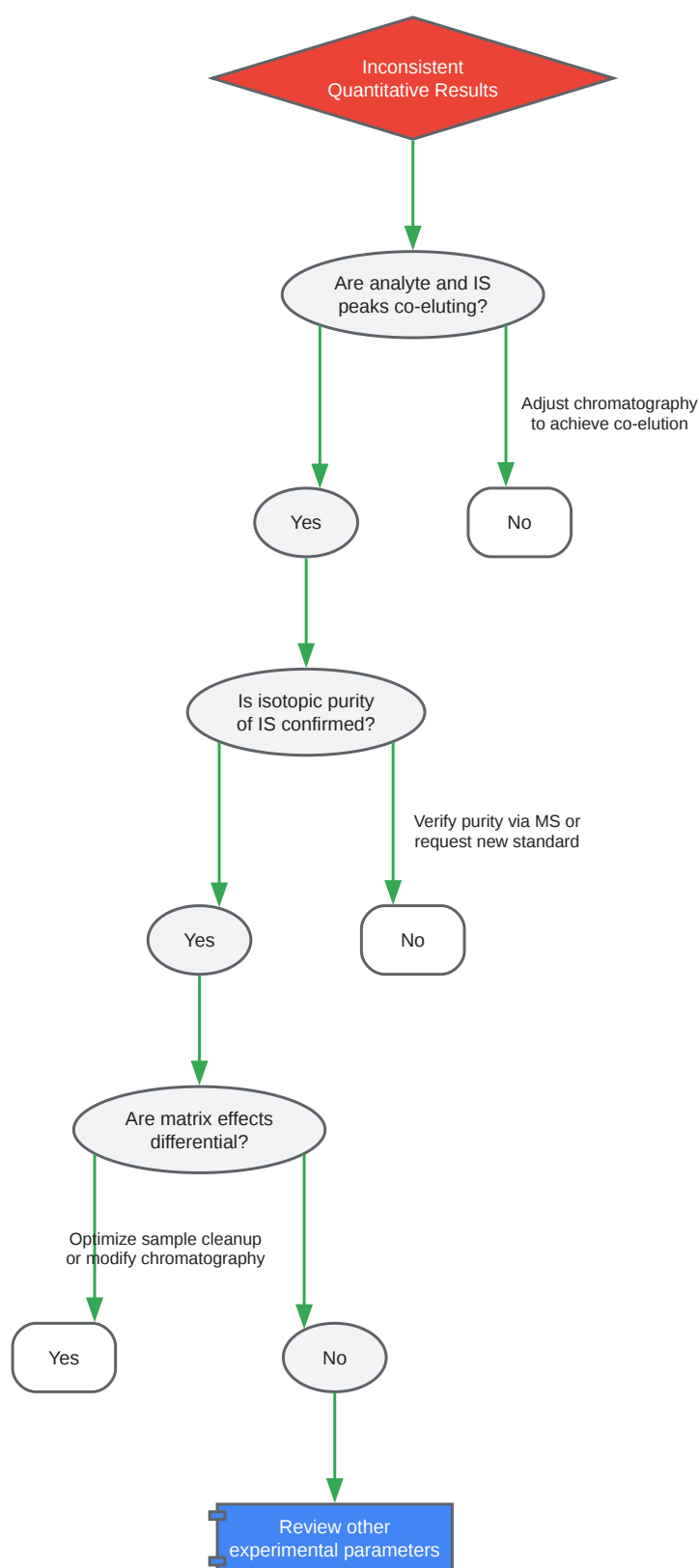
- **Prepare Fresh Solutions:** Prepare a fresh stock and working solution from the solid material to rule out degradation or evaporation of the solvent in older solutions.
- **Optimize Mass Spectrometer Parameters:** Ensure the ion source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for the ionization of **D-erythro-Ritalinic acid-d10**.
- **Check for Contamination:** Contamination in the LC-MS system can lead to ion suppression, reducing the signal intensity. Perform a system clean-up.[\[7\]](#)

Visualizations



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Caption: Experimental workflow for quantitative analysis using **D-erythro-Ritalinic acid-d10**.



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Caption: Troubleshooting logic for inconsistent quantitative results.

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